4,7-dichloro-1H-benzo[d][1,2,3]triazole

kinase inhibition structural biology drug discovery

4,7-Dichloro-1H-benzo[d][1,2,3]triazole (CAS 56015-93-1) is a dihalogenated benzotriazole derivative bearing chlorine atoms at the 4- and 7-positions of the fused benzene ring. Synthesized as part of a systematic series of chlorine-substituted benzotriazoles representing all possible halogen substitution patterns , this compound serves as both a human protein kinase CK2 inhibitor scaffold and a heterocyclic building block for medicinal chemistry.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B11721615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dichloro-1H-benzo[d][1,2,3]triazole
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NNN=C2C(=C1)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11)
InChIKeyWUXJVNNVRXJAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-1H-benzo[d][1,2,3]triazole Procurement Guide: Key Differentiation from In-Class Analogues


4,7-Dichloro-1H-benzo[d][1,2,3]triazole (CAS 56015-93-1) is a dihalogenated benzotriazole derivative bearing chlorine atoms at the 4- and 7-positions of the fused benzene ring. Synthesized as part of a systematic series of chlorine-substituted benzotriazoles representing all possible halogen substitution patterns [1], this compound serves as both a human protein kinase CK2 inhibitor scaffold and a heterocyclic building block for medicinal chemistry. Its specific substitution pattern at the peripheral positions of the benzene ring—rather than the 5,6-positions adjacent to the triazole—directly governs ligand binding pose, hydrophobicity, and intermolecular interactions in the solid state [1][2].

4,7-Dichloro-1H-benzo[d][1,2,3]triazole: Why Substitution Pattern Precludes Simple Interchange with 5,6-Dichloro or Bromo Analogues


Benzotriazole derivatives cannot be generically interchanged because ligand binding to protein kinase CK2 is dominated by the benzene ring substitution pattern, which outweighs hydrophobic effects in determining affinity [1]. The 4,7-dichloro substitution pattern places halogens at positions peripheral to the triazole ring, resulting in a non-canonical binding pose that differs fundamentally from the canonical pose adopted by 5,6-disubstituted or mono-substituted analogues [2]. Furthermore, replacing bromine with chlorine at any position reduces hydrophobicity while leaving electronic properties unchanged, so 4,7-dichloro cannot substitute for 4,7-dibromo in hydrophobic-driven binding applications without a predictable drop in affinity [1]. These structural and thermodynamic divergences mean that procurement decisions must be based on the specific substitution pattern, not merely the benzotriazole scaffold.

4,7-Dichloro-1H-benzo[d][1,2,3]triazole Selection Evidence: Quantitative Differentiation from Comparators


CK2 Binding Pose Divergence: 4,7-Disubstitution Induces Non-Canonical Orientation vs. 5,6-Disubstituted Analogues

X-ray crystallographic analysis of bromobenzotriazole–CK2α complexes demonstrates that 4,7-disubstituted compounds adopt a non-canonical binding pose, whereas all other substitution patterns (including 5,6-disubstituted) adopt a canonical pose with the triazole ring oriented toward Lys68 [1]. This structural divergence is directly relevant to 4,7-dichloro-1H-benzo[d][1,2,3]triazole, since the substitution pattern—not the halogen identity—dictates binding orientation. Consequently, 4,7-dichloro is expected to engage the CK2 hinge region differently than 5,6-dichloro-1H-benzotriazole, potentially enabling distinct selectivity profiles.

kinase inhibition structural biology drug discovery

Hydrophobicity Ranking: 4,7-Dichloro is Less Hydrophobic than 4,7-Dibromo, Enabling Finer Modulation of logD

In a systematic study of all chlorine-substituted benzotriazole isomers, chromatographic hydrophobicity indices (CHI) were determined by reverse-phase HPLC. The replacement of Br with Cl at any position on the benzotriazole ring consistently decreases hydrophobicity, while electronic properties (pKa of the triazole NH) remain virtually unaffected [1]. This establishes 4,7-dichloro as a less hydrophobic alternative to 4,7-dibromo-1H-benzotriazole, with direct consequences for passive membrane permeability and non-specific protein binding.

ADME optimization hydrophobicity lead optimization

Crystal Packing Diversification: 4,7-Dichloro Exhibits Distinct Intermolecular Interaction Patterns vs. 5,6-Dichloro Isomer

Crystal structures were resolved for three of the four possible dichloro-benzotriazole isomers [1]. The supramolecular architecture of 4,7-dichloro-1H-benzotriazole differs from that of the 5,6-dichloro isomer because chlorine atoms at positions peripheral to the triazole ring alter hydrogen-bonding networks and halogen···halogen contacts. This structural evidence confirms that even among dichloro isomers, the substitution pattern governs solid-state packing, which impacts solubility, melting point, and co-crystal formulation potential.

solid-state chemistry crystal engineering co-crystallization

Regioselective N-Alkylation: 4,7-Dichloro Directs Exclusive Substitution at N-2 vs. 5,6-Dichloro Which Yields N-1 Products

Alkylation studies demonstrate that 4,7-dichloro-1H-benzotriazole yields exclusively 2-substituted derivatives, whereas 5,6-dichloro-1H-benzotriazole gives only 1-substituted derivatives under identical conditions [1]. This regiochemical divergence arises from the electronic and steric effects of the chlorine substitution pattern and has direct consequences for downstream synthetic utility, since N-1 vs. N-2 substitution alters the geometry and biological activity of the resulting products.

synthetic chemistry regioselectivity N-functionalization

Benzotriazole Substitution Pattern as Primary Driver of CK2 Ligand Binding Over Non-Specific Hydrophobic Effect

The comprehensive study of chlorobenzotriazole isomers concluded that the benzotriazole benzene ring substitution pattern is the main driver of ligand binding to CK2, predominating over the non-specific hydrophobic effect [1]. This means that two isomers with identical molecular formula and similar logD can exhibit measurably different binding affinities solely due to the position of chlorine atoms. DSF-derived ΔTm values and MST/ITC Kd values for the full chlorobenzotriazole series are reported in the article and its Supporting Information, enabling direct quantitative comparison.

SAR protein-ligand interactions binding thermodynamics

4,7-Dichloro-1H-benzo[d][1,2,3]triazole Application Scenarios Driven by Differential Evidence


CK2 Chemical Probe Development Requiring Non-Canonical ATP-Site Binding Pose

Research groups developing ATP-competitive CK2 inhibitors with selectivity profiles differentiated from canonical type I kinase inhibitors should select 4,7-dichloro-1H-benzo[d][1,2,3]triazole as a starting scaffold. The 4,7-substitution pattern forces a non-canonical binding orientation in the CK2α active site [1], potentially avoiding cross-reactivity with kinases that accommodate the canonical benzotriazole pose adopted by 5,6-dichloro isomers. This structural divergence, confirmed by X-ray crystallography of the brominated analogue [1], provides a rational basis for probing alternative hinge-binding geometries.

Lead Optimization Requiring Reduced logD Relative to Brominated Benzotriazole Congeners

When a benzotriazole-based CK2 inhibitor series exhibits promising potency but excessive hydrophobicity (logD > 3.5), replacing 4,7-dibromo-1H-benzotriazole with 4,7-dichloro-1H-benzo[d][1,2,3]triazole predictably reduces chromatographic hydrophobicity while preserving the electronic character of the triazole NH (pKa) [2]. This substitution improves early ADME parameters—particularly passive permeability and plasma protein binding—without altering the binding pose, since the 4,7-substitution pattern is maintained. The quantitative CHI difference is documented in the systematic chlorobenzotriazole series [2].

Regioselective Synthesis of N-2-Functionalized Benzotriazole Libraries

Synthetic chemistry teams requiring exclusive access to N-2-substituted benzotriazole derivatives should procure 4,7-dichloro-1H-benzo[d][1,2,3]triazole rather than the 5,6-dichloro isomer. Alkylation of 4,7-dichloro-1H-benzotriazole proceeds with 100% regioselectivity toward N-2 products, whereas 5,6-dichloro-1H-benzotriazole yields exclusively N-1-substituted products [3]. This enables chromatographic-free purification, higher isolated yields, and unambiguous structural assignment in library synthesis programs targeting specific N-regioisomers for biological screening.

Solid-Form Screening and Co-Crystal Engineering Based on Distinct Crystal Packing

Pharmaceutical development teams conducting polymorph or co-crystal screens with benzotriazole-containing APIs should evaluate 4,7-dichloro-1H-benzo[d][1,2,3]triazole as a co-former, leveraging its resolved crystal structure and distinct supramolecular architecture [2]. The peripheral chlorine atoms at positions 4 and 7 generate H-bond and halogen-bond networks that differ from those of the 5,6-dichloro isomer [2], offering orthogonal solid-form landscapes for intellectual property generation, solubility modulation, and stability enhancement.

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